molecular formula C8H16N2O4S2 B144233 Disulfure de cystéine-pénicillamine CAS No. 18840-45-4

Disulfure de cystéine-pénicillamine

Numéro de catalogue: B144233
Numéro CAS: 18840-45-4
Poids moléculaire: 268.4 g/mol
Clé InChI: BOTADXJBFXFSLA-WHFBIAKZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Penicillamine cysteine disulfide is a compound formed by the disulfide interchange between penicillamine and cysteine. Penicillamine is a chelating agent used in the treatment of Wilson’s disease, cystinuria, and rheumatoid arthritis. It is an α-amino acid metabolite of penicillin, although it has no antibiotic properties . The formation of penicillamine cysteine disulfide increases the solubility of cystine, making it easier to excrete from the body .

Applications De Recherche Scientifique

Pharmacological Applications

Metal Chelation Therapy

Penicillamine is primarily known for its role as a chelating agent, particularly in the treatment of heavy metal poisoning (e.g., lead, mercury) and Wilson's disease. The compound forms stable complexes with metals, facilitating their excretion via urine.

  • Case Study : In patients with Wilson's disease, penicillamine significantly reduces copper accumulation in tissues, leading to improved liver function and decreased neurological symptoms. A study demonstrated that the urinary excretion of copper increased markedly after penicillamine administration, indicating effective metal chelation .

Rheumatoid Arthritis Treatment

Penicillamine is also used as a disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis. It works by modulating the immune response and reducing inflammation.

  • Case Study : Clinical trials have shown that patients receiving penicillamine exhibit a decrease in joint swelling and pain. One longitudinal study reported that approximately 50% of patients experienced significant improvement in symptoms after six months of treatment .

Biochemical Applications

Disulfide Bond Formation

The formation of disulfide bonds is crucial in stabilizing protein structures. Penicillamine cysteine disulfide can be utilized to study these interactions in peptides and proteins.

  • Research Findings : Recent studies have explored the use of orthogonal cysteine-penicillamine disulfide pairing to direct oxidative folding of peptides. This method allows for selective production of cyclic structures, enhancing the stability and bioactivity of therapeutic peptides .

Biomedical Applications

Drug Development

The compound has implications in the design of new drugs, particularly those requiring disulfide-rich frameworks for stability.

  • Table 1: Examples of Disulfide-Rich Peptide Drugs
    Drug NameIndicationApproval Year
    OxytocinLabor induction1953
    InsulinDiabetes management1923
    Adlyxin (lixisenatide)Type 2 diabetes treatment2016

This table illustrates the significant role that disulfide bonds play in drug efficacy and stability.

Challenges and Future Directions

While the applications of penicillamine cysteine disulfide are promising, challenges remain in its synthesis and characterization:

  • Complexity in Synthesis : The formation of specific disulfide bonds can be challenging due to the potential for incorrect pairing during synthesis. Advanced techniques such as NMR spectroscopy and mass spectrometry are essential for accurate structure elucidation .
  • Computational Approaches : The integration of computational tools alongside experimental methods can enhance the understanding of disulfide bond formation and stability, leading to more effective drug designs .

Mécanisme D'action

Méthodes De Préparation

Penicillamine cysteine disulfide is synthesized through the disulfide interchange reaction between penicillamine and cysteine. This reaction occurs under physiological conditions and does not require any special reagents or catalysts . Industrial production methods for penicillamine involve the fermentation of penicillin followed by chemical modification to produce penicillamine . The penicillamine is then reacted with cysteine to form penicillamine cysteine disulfide.

Analyse Des Réactions Chimiques

Penicillamine cysteine disulfide undergoes several types of chemical reactions, including:

Comparaison Avec Des Composés Similaires

Penicillamine cysteine disulfide is similar to other disulfide compounds such as cysteine disulfide and homocysteine disulfide. it is unique in its ability to increase the solubility of cystine, making it particularly useful in the treatment of cystinuria . Other similar compounds include:

Activité Biologique

Penicillamine cysteine disulfide, often referred to as penicillamine-cysteine (P-C), is a compound formed from the reaction between penicillamine and cysteine. This compound has garnered attention for its diverse biological activities, particularly in the context of metabolic disorders, immunological responses, and therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of penicillamine cysteine disulfide.

Penicillamine is a derivative of cysteine, specifically β,β\beta,\beta -dimethylcysteine, which allows it to engage in redox reactions with other thiol-containing compounds such as cysteine. The formation of penicillamine-cysteine mixed disulfides occurs readily and has implications for both pharmacological activity and biochemical pathways. The structure of penicillamine-cysteine can be represented as follows:

Penicillamine+CysteinePenicillamine Cysteine Disulfide\text{Penicillamine}+\text{Cysteine}\rightarrow \text{Penicillamine Cysteine Disulfide}

This reaction is significant in various biological contexts, particularly in modulating the activity of proteins and influencing cellular processes.

1. Metabolic Effects

Penicillamine has been shown to effectively reduce protein-bound homocyst(e)ine levels in patients with homocystinuria. In a study involving three patients, oral administration of D-penicillamine resulted in significant decreases in both free and plasma protein-bound homocyst(e)ine levels over time, demonstrating its potential as a therapeutic agent for managing this condition .

Table 1: Changes in Homocyst(e)ine Levels During Penicillamine Treatment

PatientInitial Homocyst(e)ine (µmol/L)Final Homocyst(e)ine (µmol/L)Treatment Duration (Days)
11503073
22002573
31803573

2. Immunological Responses

Studies have indicated that penicillamine-cysteine disulfide can modulate immune responses. In immunopharmacologic studies, P-C was found to enhance DNA synthesis in concanavalin A-stimulated mouse spleen cell cultures and influence plaque-forming cell (PFC) responses depending on dosage . This dual action—enhancement or suppression—suggests that P-C may have therapeutic potential in conditions characterized by immune dysregulation.

Table 2: Effects of P-C on Immune Responses

Dose (mg/kg)PFC Response Enhancement (%)DTH Response Change (%)
Low+30No Change
Moderate+50-20
High-10+40

3. Clinical Applications

Penicillamine is primarily used in treating conditions like cystinuria and rheumatoid arthritis. In pediatric patients with cystinuria, penicillamine therapy significantly reduced urinary cystine concentrations and facilitated stone prevention . Moreover, its role as an adjunct therapy for rheumatoid arthritis has been noted, where it helps manage symptoms by modifying immune responses .

Case Studies

Case Study: Cystinuria Management
A cohort study involving children with cystinuria demonstrated that daily administration of penicillamine led to a marked decrease in urinary cystine levels. Notably, one patient experienced a transient episode of aminoaciduria that resolved without discontinuation of treatment, underscoring the compound's efficacy and safety profile .

Case Study: Homocystinuria Treatment
In another clinical observation, three patients treated with D-penicillamine showed significant reductions in both free and protein-bound homocyst(e)ine levels after prolonged treatment, indicating its potential as a long-term management strategy for homocystinuria .

Propriétés

IUPAC Name

(2S)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S2/c1-8(2,5(10)7(13)14)16-15-3-4(9)6(11)12/h4-5H,3,9-10H2,1-2H3,(H,11,12)(H,13,14)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTADXJBFXFSLA-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)SSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)SSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172190
Record name Penicillamine cysteine disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18840-45-4
Record name Penicillamine cysteine disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018840454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penicillamine cysteine disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENICILLAMINE CYSTEINE DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WDD7K00TD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Penicillamine cysteine disulfide
Reactant of Route 2
Penicillamine cysteine disulfide
Reactant of Route 3
Penicillamine cysteine disulfide
Reactant of Route 4
Penicillamine cysteine disulfide
Reactant of Route 5
Penicillamine cysteine disulfide
Reactant of Route 6
Penicillamine cysteine disulfide
Customer
Q & A

Q1: How does L-Cysteine-D-penicillamine Disulfide specifically affect cells in individuals with cystinosis?

A1: L-Cysteine-D-penicillamine Disulfide induces vacuolation (formation of vacuoles) specifically in fibroblasts of individuals with cystinosis. [] This suggests that cystinotic cells have a deficiency in the lysosomal system responsible for metabolizing or transporting this disulfide. [] Normal fibroblasts do not exhibit this vacuolation upon exposure to the compound. []

Q2: Can L-Cysteine-D-penicillamine Disulfide be used to identify cystinotic fibroblasts?

A2: Yes, the selective induction of vacuolation by L-Cysteine-D-penicillamine Disulfide in cystinotic fibroblasts, but not in normal fibroblasts, makes it a potential histological marker for identifying cystinotic cells. []

Q3: How is L-Cysteine-D-penicillamine Disulfide related to the metabolism of D-penicillamine, a drug used to treat rheumatoid arthritis?

A3: L-Cysteine-D-penicillamine Disulfide (also known as Penicillamine cysteine disulfide) is a major metabolite of D-penicillamine. [] Studies have shown that it exhibits pharmacokinetic characteristics similar to D-penicillamine, including biphasic elimination from plasma. []

Q4: How is L-Cysteine-D-penicillamine Disulfide eliminated from the body?

A4: L-Cysteine-D-penicillamine Disulfide is eliminated from the body primarily through urinary excretion. [] Studies show that a significant portion of the administered D-penicillamine is metabolized and excreted as L-Cysteine-D-penicillamine Disulfide and other metabolites. [, ]

Q5: What can you tell us about the dialysis clearance of D-penicillamine and its metabolites, including L-Cysteine-D-penicillamine Disulfide, in patients undergoing hemodialysis?

A5: Research indicates that D-penicillamine and its metabolites, including L-Cysteine-D-penicillamine Disulfide, are dialyzable. [] Hemodialysis efficiently removes a significant percentage of administered D-penicillamine and its metabolites from the body. [] This highlights the importance of adjusting dosage and timing of hemodialysis in patients receiving D-penicillamine therapy. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.